Home > Products > Screening Compounds P46126 > 2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinazolinamine
2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinazolinamine -

2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinazolinamine

Catalog Number: EVT-3578089
CAS Number:
Molecular Formula: C22H16ClN3O2
Molecular Weight: 389.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

  • Compound Description: This compound serves as a crucial precursor in synthesizing N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. []
  • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial and antifungal activities. Notably, the compound 2-[amino]-N-(3,5-dimethylphenyl)acetamide exhibited promising antimicrobial potential with low hemolytic activity. []
  • Relevance: These compounds share the central amino portion with the target compound, 2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinazolinamine. The key distinction lies in the presence of the acetamide and substituted phenyl groups in these compounds, in contrast to the quinazoline ring in the target compound.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: This class of compounds was synthesized and found to possess potent antibacterial activity with low cytotoxicity, as assessed through hemolytic activity. []

2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides

  • Compound Description: This group of compounds was synthesized and evaluated for their anti-diabetic potential through α-glucosidase enzyme inhibitory studies. While most demonstrated weak to moderate activity, compounds with specific substitutions exhibited notable inhibitory activity. []

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides

  • Compound Description: This group of compounds was synthesized and evaluated for potential use as therapeutic agents in treating inflammatory diseases and Alzheimer's disease, exhibiting promising antibacterial and acetylcholinesterase inhibitory activities. [, ]

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

  • Compound Description: This series of compounds was synthesized and investigated for their inhibitory potential against α-glucosidase and acetylcholinesterase (AChE), with most exhibiting substantial inhibitory activity against α-glucosidase. []

N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides

  • Compound Description: This group of compounds was synthesized as potential therapeutic agents for Alzheimer's disease and Type-2 Diabetes, displaying inhibitory potential against acetylcholinesterase and α-glucosidase. []

N-Substituted 1-(2,3-dihydro-1, 4-benzodioxin-2-yl)methylamine derivatives

  • Compound Description: This series of compounds, designed as potential atypical antipsychotic agents, exhibited D2 antagonist/5-HT1A partial agonist activity. Compound 24 from this series showed promising activity in rodent antipsychotic tests with minimal extrapyramidal side effects. []

Properties

Product Name

2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinazolinamine

IUPAC Name

2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine

Molecular Formula

C22H16ClN3O2

Molecular Weight

389.8 g/mol

InChI

InChI=1S/C22H16ClN3O2/c23-17-7-3-1-5-15(17)21-25-18-8-4-2-6-16(18)22(26-21)24-14-9-10-19-20(13-14)28-12-11-27-19/h1-10,13H,11-12H2,(H,24,25,26)

InChI Key

GIQSTMDINVARNF-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.